An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate
An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl acetamidomalonate, a crucial reagent in the preparation of various α-amino acids.[1] The primary and most practical synthesis route involves a two-step, one-pot procedure starting from diethyl malonate. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data associated with this process, as well as an alternative synthetic pathway.
Core Synthesis Pathway: From Diethyl Malonate to Diethyl Acetamidomalonate
The most widely adopted synthesis proceeds through two key transformations:
-
Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in an acidic medium to form the intermediate, diethyl isonitrosomalonate.[1][2][3] This reaction involves the formation of a nitrosating species from nitrous acid, which then attacks the enolate form of the diethyl malonate.[4]
-
Reductive Acetylation: The diethyl isonitrosomalonate intermediate is subsequently reduced and acetylated in a single step.[2] This is typically achieved using zinc dust for the reduction of the oxime group to an amine, which is then immediately acetylated by acetic anhydride (B1165640) present in the reaction mixture.[1][5]
The overall reaction yields diethyl acetamidomalonate, a stable, crystalline solid, in good yields.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis.
This procedure is adapted from the well-established method reported in Organic Syntheses.[1]
Step A: Synthesis of Diethyl Isonitrosomalonate
-
Equip a 500-ml three-necked, round-bottomed flask with a mechanical stirrer and a thermometer.
-
Add 50 g (0.312 mole) of diethyl malonate to the flask.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water while stirring.
-
Maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in portions over a period of 1.5 hours.
-
Once the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the mixture will rise to a maximum of 34–38°C within the first 2 hours before gradually decreasing.
-
Transfer the reaction mixture to a separatory funnel and extract twice with 50-ml portions of ether.
-
The combined ethereal solution containing diethyl isonitrosomalonate is used directly in the next step without further purification.[1] Note: Attempting to purify diethyl isonitrosomalonate by distillation is hazardous as it has been reported to explode.[1][6]
Step B: Synthesis of Diethyl Acetamidomalonate
-
Equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Combine the ethereal solution of diethyl isonitrosomalonate from Step A, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid in the flask.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. The reaction is markedly exothermic; maintain the temperature between 40–50°C using intermittent cooling with a water bath.[1][5]
-
After the zinc addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.
-
Combine the filtrate and washings and concentrate under reduced pressure on a steam bath until a thick, partially crystallized oil remains.
-
For purification, add 100 ml of water to the residue and warm the flask on a steam bath until the solid melts.
-
Stir the hot mixture of oil and water rapidly in an ice bath to induce crystallization of a fine white product.
-
After cooling for an additional hour in the ice bath, collect the product by filtration, wash once with cold water, and dry in an oven at 50°C.
-
A second crop of crystals can be obtained by concentrating the mother liquor under reduced pressure. The final product has a melting point of 95–97°C.[1][5]
An alternative, though often less practical, route involves the acetylation of pre-synthesized diethyl aminomalonate hydrochloride.[1][7]
Step A: Synthesis of Diethyl Aminomalonate Hydrochloride
-
An ethereal solution of diethyl isonitrosomalonate (prepared from 50 g of diethyl malonate) is placed in a 500-ml reduction bottle.[6]
-
Add 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.[6]
-
Flush the system with hydrogen and shake under an initial pressure of 50–60 psi until hydrogen uptake ceases (approximately 15 minutes).[6]
-
Filter to remove the catalyst and concentrate the filtrate under reduced pressure at a temperature below 50°C.[6]
-
Dilute the crude diethyl aminomalonate residue with 80 ml of dry ether and filter any solids.
-
Cool the filtrate in an ice bath and pass dry hydrogen chloride over the surface of the stirred solution.
-
Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether. The product has a melting point of 162–163°C.[6]
Step B: Acetylation of Diethyl Aminomalonate Hydrochloride
-
Dissolve 1.69 g (8.0 mmol) of diethyl 2-aminomalonate hydrochloride and 3.4 mL (24 mmol) of triethylamine (B128534) in 120 mL of dichloromethane (B109758) in a flask cooled to 0°C.[7]
-
Slowly add 0.57 mL (8.0 mmol) of acetyl chloride dropwise with stirring.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Dilute the mixture with 100 mL of dichloromethane and wash sequentially with 1 M hydrochloric acid (3 x 60 mL).[7]
-
Back-extract the aqueous phase with dichloromethane (2 x 60 mL).[7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield a pure white solid product with a melting point of 96°C.[7]
Data Presentation
The quantitative data for the described synthetic protocols are summarized in the tables below.
Table 1: Quantitative Data for Main Synthesis Pathway
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio (vs. DEM) |
|---|---|---|---|---|---|
| A | Diethyl Malonate (DEM) | 160.17 | 50.0 | 0.312 | 1.0 |
| Sodium Nitrite | 69.00 | 65.0 | 0.944 | 3.0 | |
| Glacial Acetic Acid | 60.05 | ~60.0 | ~1.0 | - | |
| B | Acetic Anhydride | 102.09 | 86.0 | 0.842 | 2.7 |
| Zinc Dust | 65.38 | 78.5 | 1.20 | 3.8 |
| | Product | Diethyl Acetamidomalonate | 217.22 | 52-53 | (77-78% Yield) |
Table 2: Quantitative Data for Alternative Synthesis Pathway
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
|---|---|---|---|---|---|
| A | Diethyl Malonate (starting) | 160.17 | 50.0 | 0.312 | - |
| Product | Diethyl Aminomalonate HCl | 211.64 | 16.5-17.4 | (78-82% Yield) | |
| B | Diethyl Aminomalonate HCl | 211.64 | 1.69 | 0.008 | 1.0 |
| Triethylamine | 101.19 | ~2.43 | 0.024 | 3.0 | |
| Acetyl Chloride | 78.50 | 0.63 | 0.008 | 1.0 |
| | Product | Diethyl Acetamidomalonate | 217.22 | 1.68 | (96% Yield) |
Visualizations
The following diagrams illustrate the synthesis workflow and logical relationships.
Caption: Overall workflow for the synthesis of diethyl acetamidomalonate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Enol and enolate (carbanion) intermediates in nitrosation. Reactions of ethyl cyanoacetate, diethyl malonate and malononitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
